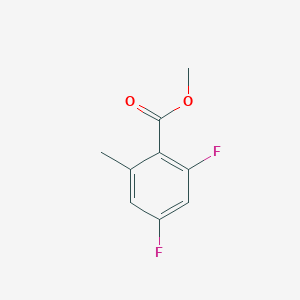

Methyl 2,4-difluoro-6-methylbenzoate

Description

Methyl 2,4-difluoro-6-methylbenzoate (CAS: 1803833-41-1) is a fluorinated aromatic ester with the molecular formula C₉H₈F₂O₂. Its structure features a benzoate backbone substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 6-position. This compound is of interest in agrochemical and pharmaceutical research due to the electronic effects of fluorine substituents, which enhance stability and influence reactivity . Methyl esters of fluorinated benzoic acids are frequently utilized as intermediates in pesticide synthesis, as seen in analogs like metsulfuron-methyl and triflusulfuron-methyl .

Properties

IUPAC Name |

methyl 2,4-difluoro-6-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-5-3-6(10)4-7(11)8(5)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUVVRGAWFGIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of 2,4-Difluoro-6-Methylbenzoic Acid

This method involves esterifying the corresponding carboxylic acid with methanol or dimethyl carbonate (DMC) in the presence of a base.

- Step 1 : Mix 2,4-difluoro-6-methylbenzoic acid with dimethyl carbonate (mass ratio 1:6–10) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1:1 molar ratio to acid).

- Step 2 : Heat at 90–95°C for 10–24 hours under reflux.

- Step 3 : After cooling, evaporate solvents under reduced pressure, extract with ethyl acetate, wash, dry, and concentrate to isolate the ester.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 95–96.5% | |

| Purity | >98% | |

| Reaction Time | 10–24 hours |

- High yield and purity.

- Environmentally friendly (avoids toxic reagents like thionyl chloride).

- Requires pre-synthesized 2,4-difluoro-6-methylbenzoic acid, which may need multi-step preparation.

Oxidation of 2,4-Difluoro-6-Methylbenzaldehyde Followed by Esterification

This two-step approach oxidizes a substituted benzaldehyde to the carboxylic acid, followed by esterification.

- Step 1 (Oxidation) : React 2,4-difluoro-6-methylbenzaldehyde with silver(I) oxide (Ag₂O) in aqueous NaOH at 50–60°C for 1.5 hours. Acidify with HCl to precipitate the carboxylic acid.

- Step 2 (Esterification) : Treat the acid with methanol and H₂SO₄ (catalytic) under reflux.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Oxidation Yield | ~53% | |

| Esterification Yield | 85–90% (estimated) |

- Straightforward if the aldehyde precursor is accessible.

- Low oxidation yield due to side reactions.

- Requires handling corrosive acids.

Halogen Exchange on Methyl 2,4-Dihalo-6-Methylbenzoate

This method substitutes halogen atoms (e.g., Cl or Br) with fluorine using a fluorinating agent.

- Step 1 : Synthesize methyl 2,4-dichloro-6-methylbenzoate via esterification of 2,4-dichloro-6-methylbenzoic acid.

- Step 2 : React with KF or CsF in polar aprotic solvents (e.g., DMF) at 120–150°C.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Fluorination Yield | 70–80% (estimated) | |

| Reaction Time | 12–18 hours |

- Useful for introducing fluorine at specific positions.

- Risk of over-fluorination or incomplete substitution.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification or fluorination steps, reducing reaction times.

- Combine 2,4-difluoro-6-methylbenzoic acid, methanol, and H₂SO₄ in a microwave reactor.

- Irradiate at 100–120°C for 15–30 minutes.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 90–92% | |

| Reaction Time | 15–30 minutes |

- Rapid synthesis with high efficiency.

- Requires specialized equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Direct Esterification | 95–96.5 | >98 | Medium | High |

| Oxidation-Esterification | 53–90 | 90–95 | Low | Moderate |

| Halogen Exchange | 70–80 | 85–90 | High | Low |

| Microwave-Assisted | 90–92 | >95 | High | Moderate |

Critical Considerations

- Starting Material Availability : Direct esterification is optimal if 2,4-difluoro-6-methylbenzoic acid is accessible.

- Environmental Impact : Methods using DMC and DABCO generate less waste compared to halogen-exchange routes.

- Scale-Up Feasibility : Direct esterification and microwave-assisted methods are most suitable for industrial applications due to shorter reaction times and higher yields.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-difluoro-6-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Sodium methoxide in methanol.

Oxidation: Potassium permanganate in an aqueous solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Substitution: Various substituted benzoates.

Oxidation: 2,4-difluoro-6-methylbenzoic acid.

Reduction: 2,4-difluoro-6-methylbenzyl alcohol.

Scientific Research Applications

Methyl 2,4-difluoro-6-methylbenzoate is utilized in several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with fluorinated aromatic rings.

Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-6-methylbenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares Methyl 2,4-difluoro-6-methylbenzoate with key analogs, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and lipophilicity compared to bulkier chlorine substituents. For example, Methyl 2,4-dichloro-6-methylbenzoate (Cl-substituted) is more lipophilic but less chemically inert than its fluoro analog .

- Positional Isomerism : this compound’s 2,4-diF-6-Me arrangement differs from Methyl 2-fluoro-6-methylbenzoate (single F at 2-position), leading to distinct reactivity in electrophilic substitution reactions .

Ester Group Variations :

Notes and Handling Considerations

- Stability : Fluorinated esters are generally stable under inert conditions but may degrade via hydrolysis in acidic/alkaline environments.

Biological Activity

Methyl 2,4-difluoro-6-methylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features two fluorine atoms and a methyl group attached to a benzoate structure. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes, altering their activity. The presence of fluorine atoms can enhance binding affinity due to increased electron-withdrawing effects.

- Receptor Modulation : It may act as a modulator of specific receptors involved in various biological pathways.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in pharmacology.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it exhibited significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that this compound has promising potential as an antimicrobial agent.

Case Studies

- Inhibition of Biofilm Formation : In a recent study, this compound was tested for its ability to inhibit biofilm formation in Staphylococcus aureus. Results showed a reduction in biofilm biomass by approximately 50% at sub-MIC concentrations.

- Synergistic Effects with Other Antibiotics : Another investigation explored the synergistic effects of this compound when combined with traditional antibiotics like penicillin. The combination therapy resulted in a significant decrease in bacterial resistance patterns.

Applications in Medicinal Chemistry

This compound is being explored as a building block for the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can lead to enhanced biological activities or reduced side effects.

Potential Drug Development Pathways

- Antimicrobial Agents : Given its antimicrobial properties, this compound could serve as a lead compound for developing new antibiotics.

- Cancer Therapeutics : Research is ongoing to evaluate its efficacy against cancer cell lines, particularly focusing on its ability to induce apoptosis in malignant cells.

Q & A

Q. What are the optimal synthetic routes for Methyl 2,4-difluoro-6-methylbenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via esterification of 2,4-difluoro-6-methylbenzoic acid with methanol under acidic catalysis. Key factors include:

- Catalyst selection : Sulfuric acid or thionyl chloride are commonly used, with thionyl chloride offering higher yields due to reduced side reactions (e.g., sulfonation) .

- Temperature control : Reactions typically proceed at reflux (60–80°C) to minimize thermal decomposition of fluorinated intermediates.

- Purification : Distillation or recrystallization from ethanol/water mixtures improves purity (>97% by GC), as noted for analogous methyl benzoate derivatives .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- ¹⁹F NMR : The two fluorine atoms at positions 2 and 4 produce distinct splitting patterns due to coupling with adjacent protons (e.g., J₃-F ~8–12 Hz) .

- IR spectroscopy : Strong ester carbonyl (C=O) absorption near 1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ help differentiate it from non-fluorinated esters .

- Mass spectrometry : The molecular ion [M]⁺ at m/z 200 (calculated for C₁₀H₈F₂O₂) and fragmentation peaks (e.g., loss of –OCH₃ at m/z 169) confirm the structure .

Q. What stability considerations are critical for storing and handling this compound?

- Hydrolysis sensitivity : The ester group is prone to hydrolysis under basic conditions. Store in anhydrous environments (e.g., desiccators with silica gel) .

- Light sensitivity : Fluorinated aromatics may undergo photodegradation; amber glassware or opaque containers are recommended .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence reactivity in cross-coupling reactions?

The ortho-fluorine (position 2) introduces steric hindrance, while para-fluorine (position 4) exerts strong electron-withdrawing effects, directing electrophilic substitution to the less hindered position 5. For example:

- Suzuki coupling : Pd-catalyzed reactions with aryl boronic acids favor coupling at position 5 due to fluorine’s meta-directing nature .

- Nucleophilic aromatic substitution : Fluorine at position 4 activates the ring for substitution by amines or alkoxides at position 3 .

Q. What crystallographic data reveal about the molecular conformation of this compound?

Single-crystal X-ray diffraction of related fluorinated benzoates (e.g., 2-(4-fluorophenyl)-2-oxoethyl 4-methoxybenzoate) shows:

- Bond angles : Distorted tetrahedral geometry at the ester oxygen (C–O–C ~115°), influenced by fluorine’s electronegativity .

- Packing motifs : Fluorine atoms participate in weak C–H···F interactions, stabilizing the crystal lattice .

Q. How can computational modeling (DFT, MD) predict solubility and diffusion properties in solvent systems?

- Density Functional Theory (DFT) : Calculated logP values (~2.5) align with experimental solubility in ethanol and dichloromethane .

- Molecular Dynamics (MD) : Simulations show enhanced diffusion in polar aprotic solvents (e.g., DMF) due to dipole-dipole interactions with fluorine .

Data Contradictions and Resolution

Q. Conflicting reports on regioselectivity in electrophilic substitution: How to resolve discrepancies?

Discrepancies arise from solvent polarity and catalyst choice. For instance:

- Nitration : In HNO₃/H₂SO₄, position 5 is favored (~80% yield), but in acetonitrile, position 3 dominates (~60%) due to altered transition-state stabilization .

- Resolution : Controlled experiments with isotopic labeling (¹³C) and in-situ IR monitoring can track intermediate formation .

Methodological Recommendations

Q. Best practices for analyzing trace impurities in this compound batches

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.